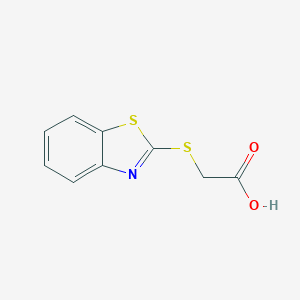

(2-Benzothiazolylthio)acetic Acid

Beschreibung

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry and the life sciences. jchemrev.comnih.govrsc.org Nitrogen- and sulfur-containing heterocycles are particularly indispensable. jchemrev.com Within this vast domain, benzothiazoles represent a significant class of compounds. tandfonline.com Benzothiazole (B30560) is a bicyclic system consisting of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. tandfonline.comnih.govwikipedia.org This planar, aromatic structure is considered a "privileged scaffold" because it is a core component in numerous biologically active molecules. jchemrev.comnih.gov

The significance of (2-Benzothiazolylthio)acetic acid stems from its identity as a derivative of 2-mercaptobenzothiazole (B37678), a key benzothiazole intermediate. nih.gov The introduction of the carboxymethylthio group at the 2-position of the benzothiazole ring creates a molecule with versatile chemical handles. guidechem.comchemimpex.com The carboxylic acid group can undergo esterification and amidation, while the thioether linkage and the benzothiazole core itself offer sites for further chemical modification. guidechem.com This structural versatility allows for the synthesis of a diverse library of derivatives, making it a valuable building block in organic synthesis for creating more complex molecules. lookchem.com

Overview of Benzothiazole Scaffold Contributions to Chemical Science

The benzothiazole nucleus is a cornerstone in the development of compounds with a wide spectrum of applications. tandfonline.comnih.gov Its derivatives are integral to medicinal chemistry, materials science, and agrochemicals. rsc.orgresearchgate.netjchemrev.com The inherent biological activity of the benzothiazole scaffold has spurred extensive research, leading to the discovery of agents with numerous pharmacological properties. nih.govnih.govnih.gov

Table 2: Reported Biological Activities of Benzothiazole Derivatives

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains, including Candida albicans. | nih.govnih.govoup.com |

| Anti-inflammatory | Some derivatives exhibit anti-inflammatory effects by inhibiting enzymes like 5-lipoxygenase. | nih.govnih.govnih.gov |

| Anticancer | Certain derivatives show cytotoxic effects against various cancer cell lines. | nih.govnih.govresearchgate.net |

| Anticonvulsant | The scaffold is present in compounds investigated for anticonvulsant properties. | nih.govnih.govnih.gov |

| Antitubercular | Benzothiazole is a key moiety in the development of new antitubercular drugs. | nih.govnih.gov |

| Antiviral | The structural framework has been used to design compounds with antiviral activity. | researchgate.netchalcogen.ro |

| Analgesic | Derivatives have been synthesized and evaluated for their pain-relieving potential. | nih.govchalcogen.ro |

| Antidiabetic | The scaffold contributes to the activity of certain antidiabetic agents. | nih.govnih.gov |

Beyond medicine, benzothiazole derivatives have found use in other areas of chemical science. They are used in the synthesis of dyes and pigments, as corrosion inhibitors, and as additives in the rubber vulcanization process. jchemrev.comscispace.comgoogle.com For instance, firefly luciferin, the compound responsible for bioluminescence in fireflies, is a derivative of benzothiazole. wikipedia.org

Scope and Research Focus of this compound Investigations

Research on this compound is multifaceted, primarily focusing on its synthesis, derivatization, and the evaluation of its chemical and biological properties. chemicalbook.com A principal synthetic route involves the reaction of 2-mercaptobenzothiazole with an alpha-haloacetic acid, such as bromoacetic acid, under basic conditions. chemicalbook.com

The primary areas of investigation for this compound include:

Derivative Synthesis: A major focus is using this compound as a starting material. Its carboxylic acid function is commonly converted into esters or, via reaction with hydrazine (B178648) hydrate (B1144303), into an acetohydrazide intermediate. ontosight.ai This hydrazide can then be condensed with various aldehydes or ketones to produce a wide range of Schiff base derivatives (hydrazones). ontosight.aiontosight.ai These modifications are performed to explore how structural changes affect the molecule's biological activity.

Biological Activity Screening: Driven by the known pharmacological importance of the benzothiazole scaffold, this compound and its derivatives are frequently screened for various biological activities. chalcogen.ro Studies have explored their potential as antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer agents. chalcogen.ro For example, esters derived from the parent acid have shown antibacterial properties, and other derivatives have been investigated for their ability to inhibit enzymes associated with inflammation.

Materials Science and Industrial Applications: The compound and its close relatives are explored for non-pharmaceutical applications. Research indicates its use in the synthesis of specialty polymers and coatings, where it can enhance durability. chemimpex.com It has also been identified as a corrosion inhibitor for use in aqueous systems, such as antifreeze compositions. google.com Furthermore, its role as a reagent in analytical chemistry for detecting metal ions has been noted. chemimpex.com

Structural and Chemical Analysis: Investigations into the compound's fundamental chemical properties, including its crystal structure as determined by single-crystal X-ray diffraction, provide insight into its molecular geometry and intermolecular interactions. Spectroscopic data from techniques like NMR are used to confirm the structure of the parent acid and its synthesized derivatives. chemicalbook.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUQWNYNSKJLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064209 | |

| Record name | 2-(Carboxymethylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6295-57-4 | |

| Record name | 2-(2-Benzothiazolylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carboxymethylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6295-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Carboxymethylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzothiazol-2-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-BENZOTHIAZOLYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H400WTE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements for 2 Benzothiazolylthio Acetic Acid

Established Synthetic Pathways to (2-Benzothiazolylthio)acetic Acid

The synthesis of this compound is predominantly achieved through well-established methods, primarily involving nucleophilic substitution, although alternative routes have also been developed.

Nucleophilic Substitution Reactions with 2-Mercaptobenzothiazole (B37678)

The most common and principal method for synthesizing this compound is through the nucleophilic substitution reaction of 2-Mercaptobenzothiazole (2-MBT) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. chemicalbook.comscispace.com This reaction is typically carried out in an alkaline medium, for instance, in the presence of sodium hydroxide (B78521) or potassium hydroxide in an ethanol (B145695) solution. chemicalbook.comscispace.com

The mechanism involves the deprotonation of the thiol group (-SH) of 2-Mercaptobenzothiazole by the base, forming a thiolate anion. This highly nucleophilic sulfur atom then attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion (e.g., Cl⁻ or Br⁻) to form the final product. scispace.com The reaction mixture is generally stirred at room temperature or refluxed for a few hours. chemicalbook.comscispace.com After the reaction is complete, acidification with a strong acid like hydrochloric acid (HCl) precipitates the this compound, which can then be isolated by filtration. chemicalbook.comscispace.com Yields for this method are typically high, often reported to be around 89-90%. chemicalbook.comscispace.com

Table 1: Nucleophilic Substitution Reaction Conditions and Yields

| Reactants | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole, Bromoacetic acid | 2M KOH / Ethanol | Stirred for 3h at room temperature | 89% | chemicalbook.com |

Alternative Synthetic Routes and Reagents

While nucleophilic substitution is the dominant pathway, other synthetic strategies for obtaining this compound have been explored. One such alternative involves the hydrolysis of its corresponding ethyl ester, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate. This hydrolysis can be performed under either acidic or basic conditions. For example, refluxing the ethyl ester with a 10% sodium hydroxide solution for a couple of hours, followed by acidification, yields the desired acid with reported yields between 78-85%.

Other less common routes include:

From 2-aminothiophenol (B119425): This method involves reacting 2-aminothiophenol with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate under acidic conditions to first construct the benzothiazole (B30560) core, which is then followed by a thioetherification step.

From cyanomethylene benzothiazole: Certain cyanomethylene benzothiazole intermediates can be subjected to hydrolysis to produce this compound.

Synthesis of Chemically Modified Analogues and Derivatives

The carboxylic acid group and the benzothiazole ring of this compound offer multiple sites for chemical modification, leading to a wide array of derivatives.

Esterification Reactions for Carboxylic Acid Modifications

The carboxylic acid moiety of this compound is readily converted into esters. A standard procedure involves reacting the acid with an alcohol, such as absolute methanol (B129727), in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. scispace.comsamipubco.com The resulting ester, for instance, methyl 2-(benzothiazol-2-ylthio)acetate, is characterized by the appearance of a new C=O stretching band for the ester group in its FTIR spectrum and the disappearance of the broad OH band of the carboxylic acid. scispace.com

Similarly, the synthesis of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, a key intermediate for various derivatives, is achieved by reacting 2-mercaptobenzothiazole directly with ethyl chloroacetate (B1199739). samipubco.comchemmethod.comchalcogen.ro This reaction is also a nucleophilic substitution, often carried out in the presence of a base like triethylamine (B128534) or potassium carbonate. samipubco.comchalcogen.ro

Table 2: Synthesis of Ester Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Methanol, conc. H₂SO₄ | Methyl 2-(benzothiazol-2-ylthio)acetate | scispace.com |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate, Triethylamine/DMF | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | samipubco.com |

Hydrazide and Hydrazone Formation

The ester derivatives of this compound are crucial precursors for synthesizing hydrazides. The ethyl or methyl ester is typically reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like methanol at room temperature. scispace.comsamipubco.com This reaction proceeds via a nucleophilic substitution at the ester carbonyl, replacing the alkoxy group (-OR) with a hydrazinyl group (-NHNH₂), to form 2-(benzothiazol-2-ylthio)acetohydrazide. samipubco.comchemmethod.com The formation of the hydrazide is confirmed by the disappearance of the ester C=O band and the appearance of characteristic NH and NH₂ stretching bands in the FTIR spectrum. chemmethod.com

This acetohydrazide serves as a versatile building block for creating a large family of hydrazone derivatives (also known as Schiff bases). scispace.com These are synthesized through the condensation reaction of the hydrazide with various aromatic or aliphatic aldehydes and ketones. sid.irturkjps.orgresearchgate.net The reaction is usually carried out by refluxing the reactants in ethanol with a catalytic amount of glacial acetic acid. sid.ir This modular approach allows for the introduction of diverse structural motifs onto the core this compound scaffold. nih.govimpactfactor.org

Thiazolidinone Derivative Synthesis

Thiazolidinone derivatives represent another significant class of compounds derived from this compound. The synthesis typically involves a two-step process starting from the 2-(benzothiazol-2-ylthio)acetohydrazide. scispace.com

Schiff Base Formation: First, the hydrazide is condensed with an appropriate aromatic aldehyde to form the corresponding hydrazone (Schiff base), as described in the previous section. scispace.comsid.ir

Cyclocondensation: The resulting Schiff base is then subjected to a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). scispace.comsid.ir This reaction involves the addition of the thiol group of thioglycolic acid across the azomethine (-C=N-) bond of the Schiff base, followed by intramolecular cyclization via dehydration to form the 4-thiazolidinone (B1220212) ring. researchgate.net The reaction is often carried out in a solvent like dry benzene (B151609) or DMF, sometimes with a catalyst such as anhydrous zinc chloride (ZnCl₂), and can be facilitated by microwave irradiation to reduce reaction times. scispace.comsid.ir

This synthetic strategy has been employed to create a variety of polymethylene-α,ω-bis-[N-(2-thioacetylhydrazinebenzothiazole)-4-oxo-1,3-thiazolidin-2-(p-oxybenzene)] derivatives. scispace.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Mercaptobenzothiazole |

| Chloroacetic acid |

| Bromoacetic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Hydrochloric acid |

| Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

| 2-Aminothiophenol |

| Ethyl cyanoacetate |

| Diethyl malonate |

| Cyanomethylene benzothiazole |

| Methanol |

| Sulfuric acid |

| Methyl 2-(benzothiazol-2-ylthio)acetate |

| Ethyl chloroacetate |

| Triethylamine |

| Potassium carbonate |

| Hydrazine hydrate |

| 2-(Benzothiazol-2-ylthio)acetohydrazide |

| Glacial acetic acid |

| Thioglycolic acid |

| Zinc chloride |

| N'-(2-Hydroxy-3-methoxybenzylidene) Derivative |

| N'-(4-Trifluoromethylbenzylidene) Derivative |

Thiadiazole-Containing Hybrid Compounds

The molecular hybridization of this compound with a thiadiazole ring has been explored to create novel compounds with potentially enhanced pharmacological profiles. This strategy involves coupling the benzothiazole core with a 1,3,4-thiadiazole (B1197879) moiety, often through an acetamide (B32628) linker.

One synthetic approach begins with the preparation of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide. This intermediate is then reacted with various aryl isocyanates to yield a series of N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-arylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives. nih.gov The synthesis involves creating a urea (B33335) linkage on the thiadiazole ring. For example, reacting the amino-thiadiazole intermediate with 4-chlorophenyl isocyanate results in the corresponding hybrid compound. nih.gov

Table 1: Synthesis of Thiadiazole-Containing Hybrid Compounds nih.gov

| Compound Name | Yield | Physical Appearance | Melting Point (°C) |

| 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 62% | Brown solid | 241–243 |

| 2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 60% | Yellow solid | 269–271 |

| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | 56% | Brown solid | 252–254 |

| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | 64% | Beige solid | - |

Acetylation of Amino-Substituted Analogues

Acetylation is a key chemical modification used to produce amide derivatives from amino-substituted benzothiazoles. This functionalization can alter the compound's physicochemical properties. A notable development in this area is the use of acetic acid as a direct acetylating agent, providing an alternative to more sensitive reagents like acetyl chloride or acetic anhydride (B1165640). umpr.ac.idumpr.ac.id

In a typical procedure, an amino-substituted benzothiazole, such as benzo[d]thiazol-2-amine or 6-nitrobenzo[d]thiazol-2-amine, is treated with triethyl orthoformate and sodium azide (B81097) in acetic acid under reflux. umpr.ac.id This method successfully produces the corresponding N-acetylated products, N-(benzo[d]thiazol-2-yl)acetamide and N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, with high yields of 88% and 82%, respectively. umpr.ac.idumpr.ac.id The structures of these acetanilides are confirmed through proton NMR and mass spectrometry. umpr.ac.id

Another synthetic route involves the acetylation of 2-(alkoxycarbonylmethylthio)-6-aminobenzothiazoles using acetic anhydride to yield compounds that have been studied for their biological activity. nih.gov The formation of hydrazide derivatives is also a common subsequent step, where the ethyl ester of this compound is reacted with hydrazine hydrate. This acetohydrazide can then be condensed with various aldehydes to create a diverse library of compounds.

Table 2: Acetylation of Amino-Substituted Benzothiazoles umpr.ac.idumpr.ac.id

| Starting Material | Acetylating Agent | Product | Yield |

| Benzo[d]thiazol-2-amine | Acetic Acid | N-(benzo[d]thiazol-2-yl)acetamide | 88% |

| 6-Nitrobenzo[d]thiazol-2-amine | Acetic Acid | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 82% |

Optimization of Reaction Conditions and Yields in Synthetic Methodologies

The optimization of reaction conditions is critical for developing efficient, cost-effective, and high-yielding synthetic protocols for this compound. The primary synthesis involves the S-alkylation of 2-mercaptobenzothiazole with an acetic acid derivative.

A highly effective and widely cited method involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid in ethanol. chemicalbook.com The reaction is carried out at room temperature (20°C) for 3 hours in the presence of potassium hydroxide as a base, achieving an impressive yield of 89%. chemicalbook.com The selection of solvent and base is crucial for maximizing yield. While ethanol is a preferred solvent, studies on analogous syntheses have shown that dimethylformamide (DMF) can also produce high yields. Potassium hydroxide is often favored over sodium hydroxide due to its greater solubility in ethanol.

Microwave-assisted synthesis has emerged as a significant advancement, drastically reducing reaction times while often improving yields. niscpr.res.in For instance, the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in dry acetone (B3395972) with anhydrous potassium carbonate can be completed in just 3.5 minutes under microwave irradiation, yielding the corresponding ester in 76% yield. niscpr.res.in Conventional heating methods for similar reactions can take several hours. niscpr.res.in The use of green chemistry principles, such as employing water as a solvent or using recoverable catalysts like ionic liquids, is also an area of active research to make the synthesis more environmentally benign. google.comresearchgate.net

Table 3: Optimization of this compound Synthesis

| Reactants | Solvent | Base | Method | Time | Temp | Yield | Reference |

| 2-Mercaptobenzothiazole, Bromoacetic acid | Ethanol | Potassium Hydroxide | Stirring | 3 h | 20°C | 89% | chemicalbook.com, |

| 2-Mercaptobenzothiazole, Ethyl chloroacetate | Acetone | Potassium Carbonate | Microwave Irradiation | 3.5 min | - | 76% | niscpr.res.in |

| 2-Mercaptobenzothiazole, Chloroacetic acid | Water | Sodium Hydroxide | Stirring | - | - | High | |

| Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | 10% NaOH | Sodium Hydroxide | Reflux (Hydrolysis) | 2 h | - | 78-85% |

Chemical Reactivity and Mechanistic Insights of 2 Benzothiazolylthio Acetic Acid and Its Derivatives

Thiol-Mediated Reaction Pathways

The synthesis of (2-Benzothiazolylthio)acetic acid itself is a prime example of a thiol-mediated reaction. The common laboratory synthesis involves the reaction of 2-mercaptobenzothiazole (B37678) with an alkali salt of chloroacetic acid. thescipub.comthescipub.com This process is a nucleophilic substitution reaction where the thiolate anion of 2-mercaptobenzothiazole attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion. A typical procedure involves refluxing a mixture of 2-mercaptobenzothiazole and chloroacetic acid in the presence of a base like potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solvent. thescipub.comchemicalbook.com

The thioether linkage in the parent compound and its derivatives is central to their reactivity. For instance, derivatives such as 3-(2-benzothiazolylthio)carboxylic acids can be synthesized and subsequently reacted with agents like oxalyl chloride and various amine nucleophiles to produce N-[(2-benzothiazolylthio)alkyl]-N′-urea derivatives. nih.gov

Oxidation and Reduction Chemistry

The sulfur atom in the thioether bridge of this compound and its derivatives is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of corresponding sulfoxides and sulfones. Conversely, the molecule can undergo reduction, although this typically targets other parts of the molecule, such as the carboxylic acid or derivative functional groups like hydrazides.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄) | Sulfoxides, Sulfones | |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Typically results in the formation of thiols or thioethers (referring to reduction of the overall class of compounds, not just the thioether link). |

Electrophilic and Nucleophilic Substitution Reactions

The this compound molecule offers multiple sites for both electrophilic and nucleophilic substitution reactions.

Nucleophilic Acyl Substitution : The carboxylic acid group readily undergoes nucleophilic acyl substitution. A key example is the reaction with hydrazine (B178648) hydrate (B1144303) to yield 2-benzothiazolyl acetohydrazide, which serves as a precursor for a variety of hydrazone derivatives. This reaction proceeds via a tetrahedral intermediate. libretexts.org

Electrophilic Aromatic Substitution : The benzothiazole (B30560) ring can undergo electrophilic substitution. The presence of the thioether linkage influences the directing effects for incoming electrophiles. Halogenation, for instance with bromine or chlorine, can produce various halogenated derivatives.

Nucleophilic Substitution at the Sulfanyl (B85325) Group : The sulfanyl group itself can be involved in substitution reactions.

The Gabriel synthesis of primary amines provides a parallel example of SN2 and acyl substitution steps that are relevant to the types of transformations possible with derivatives of this compound. libretexts.org

Studies on Conformational and Geometric Isomerism in Derivatives

Derivatives of this compound, particularly those incorporating double bonds, can exhibit isomerism. Studies on hydrazone derivatives have shown the existence of E/Z geometric isomers. The ratio of these isomers is influenced by factors such as the substituents on the benzothiazole ring and the polarity of the solvent. In polar solvents like dimethylformamide (DMF), the Z-isomer is often favored due to stabilization through intramolecular hydrogen bonding. The differentiation between these isomers can be accomplished using spectroscopic methods like ¹H NMR, where the NH proton of the Z-isomer typically resonates at a lower field (δ 11.2–12.5 ppm) due to deshielding effects.

Metal Coordination Potential and Complex Formation

This compound is an effective chelating agent, capable of forming stable complexes with a variety of transition metal ions. thescipub.comthescipub.comresearchgate.net It typically acts as a bidentate ligand, coordinating to the metal center through both the thioether sulfur atom and one of the carboxylate oxygen atoms. This coordination behavior has been studied for several divalent metal ions. thescipub.comresearchgate.net

Spectroscopic and magnetic susceptibility studies have been used to propose the geometries of these metal complexes. For complexes with Ni(II), Zn(II), Cd(II), and Sn(II), a tetrahedral geometry is generally proposed. thescipub.comthescipub.comresearchgate.net However, the copper(II) complex is suggested to have a square planar geometry. thescipub.comthescipub.comresearchgate.net The formation of these complexes is often confirmed by techniques like FT-IR and UV-Vis spectroscopy, with the Cu(II) complexes showing characteristic d-d transitions in the 600–650 nm range.

| Metal Ion | Proposed Geometry | Metal-to-Ligand Ratio | Reference |

|---|---|---|---|

| Ni(II) | Tetrahedral | 1:2 | thescipub.comresearchgate.net |

| Cu(II) | Square Planar | 1:2 | thescipub.comresearchgate.net |

| Zn(II) | Tetrahedral | 1:2 | thescipub.comresearchgate.net |

| Cd(II) | Tetrahedral | 1:2 | thescipub.comresearchgate.net |

| Sn(II) | Tetrahedral | 1:2 | thescipub.comresearchgate.net |

Investigation of Reaction Intermediates and Transition States

Understanding the mechanisms of reactions involving this compound requires the study of transient species like reaction intermediates and transition states. Computational methods, such as Density Functional Theory (DFT), have been employed to model these pathways. For example, DFT calculations using the B3LYP/6-31G(d) model have been used to investigate the thioetherification reaction, predicting that it proceeds through a nucleophilic substitution (SN2) mechanism with a calculated activation energy of 28.5 kcal/mol. In reactions involving the carboxylic acid moiety, such as acid-catalyzed esterification, protonated tetrahedral intermediates are key transient species in the reaction pathway. libretexts.org

Homolytic vs. Heterolytic Reaction Mechanisms (where applicable to derivatives)

Chemical bond cleavage can occur through two primary pathways: heterolysis, where one fragment retains the entire bonding pair of electrons to form ions, and homolysis, where the electrons are split evenly to form radicals. maricopa.edupressbooks.pub While many reactions of this compound involve heterolytic pathways (e.g., nucleophilic substitutions), studies on certain derivatives have revealed the potential for homolytic mechanisms.

A notable example is the reaction of N-tert-butyl-2-benzothiazolesulphenamide, a related derivative, with acetic anhydride (B1165640). researchgate.net In the absence of a catalyst, the reaction proceeds through a heterolytic pathway. researchgate.net However, when the reaction is catalyzed by acetic acid in a nonpolar solvent, the mechanism shifts, and the homolytic decomposition of the sulphenamide becomes the predominant pathway. researchgate.net This change in mechanism is confirmed by the detection of products formed from the recombination of radical intermediates, which can be identified using techniques like NMR, GC-MS, and EPR spectroscopy. researchgate.net Homolytic cleavage is often initiated by energy input in the form of heat or UV light. pressbooks.pubyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (2-Benzothiazolylthio)acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete covalent framework of the molecule.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.

The spectrum is characterized by three main regions:

Carboxylic Acid Proton (-COOH): A broad singlet appears at a very downfield chemical shift, typically around 13.02 ppm. hmdb.ca This significant downfield shift is characteristic of a highly deshielded acidic proton.

Aromatic Protons (Ar-H): The four protons on the benzothiazole (B30560) ring appear as a complex multiplet in the aromatic region, generally between 7.32 and 7.99 ppm. hmdb.ca The multiplicity arises from the spin-spin coupling between adjacent, chemically non-equivalent aromatic protons.

Methylene (B1212753) Protons (-S-CH₂-): A sharp singlet is observed for the two methylene protons of the acetic acid moiety. hmdb.ca This signal typically appears around 4.21 ppm. hmdb.ca The singlet nature of this peak indicates the absence of adjacent protons, and its integration value corresponds to two protons.

The specific chemical shifts can vary slightly depending on the solvent used and the concentration. For example, analysis in DMSO-d₆ has provided well-resolved spectra for structural confirmation. hmdb.ca

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~13.02 | broad singlet | 1H |

| Aromatic | 7.32 - 7.99 | multiplet | 4H |

| -S-CH₂- | ~4.21 | singlet | 2H |

| Data recorded in DMSO-d₆ at 500 MHz. hmdb.ca |

While this compound itself is achiral and does not exhibit stereoisomerism, NMR is a crucial technique for studying these phenomena in its derivatives. chemicalbook.com For instance, studies on hydrazone derivatives of this compound have shown that they can exist in solution as a mixture of stereoisomeric forms. sid.ir

This isomerism arises from two sources:

Geometric (E/Z) Isomerism: Restricted rotation around the carbon-nitrogen double bond (C=N) in the hydrazone moiety leads to syn- and anti- isomers. sid.ir

Conformational (E'/Z') Isomerism: Hindered rotation around the amide (N-CO) bond results in different rotational conformers, or rotamers. sid.ir

PMR spectroscopy has been effectively used to demonstrate this, where the presence of multiple isomers in equilibrium is indicated by the doubling of signals for specific protons (e.g., =CH, CH₂CO, and NH). sid.ir These sets of signals can often be observed to coalesce into single, averaged signals upon heating the sample, which increases the rate of interconversion between the isomers, demonstrating the dynamic nature of the equilibrium. sid.ir This highlights the capability of NMR to provide detailed insights into the dynamic conformational behavior of molecules derived from this compound. unibo.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large molecules like polymers. If this compound is conjugated to a polymer, for example as an end-group functionality, MALDI-TOF MS is a powerful tool to verify the success of the conjugation.

The process would involve:

Analyzing the starting polymer to determine its molecular weight distribution (Mn, Mw) and dispersity (Đ).

After the conjugation reaction, the product is analyzed again. A successful reaction is confirmed by a shift in the entire polymer distribution by a mass corresponding to the added this compound moiety (C₉H₇NO₂S₂), which has a molecular weight of approximately 225.28 g/mol .

This technique provides clear evidence of end-group fidelity and reaction completion, which can be difficult to ascertain using other methods like NMR due to the low relative concentration of the end group compared to the repeating monomer units.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying volatile and semi-volatile compounds in a mixture, making it ideal for monitoring chemical reactions and identifying products.

In the context of this compound, GC-MS can be used to:

Identify products of derivatization: Reactions such as esterification or amidation of the carboxylic acid group yield new products with different volatility and mass spectra, which can be readily identified.

Analyze reaction mixtures: During its synthesis or subsequent reactions, GC-MS can separate unreacted starting materials, intermediates, by-products, and the final product, providing a comprehensive profile of the reaction outcome. For instance, analysis of reactions involving related benzothiazole compounds has been used to identify various derivatives and degradation products.

The sample is first vaporized and separated on the GC column based on boiling point and polarity. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum acts as a "molecular fingerprint," which can be compared against spectral libraries to confirm the identity of the reaction products.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption (IR) or scattering (Raman) of infrared radiation, specific functional groups and structural features of this compound can be identified. The spectra are typically recorded on solid samples, often using a potassium bromide (KBr) pellet method. scirp.org

The key vibrational modes for this compound arise from its three main components: the carboxylic acid group, the thioether linkage, and the benzothiazole ring system.

Carboxylic Acid Group: The most prominent feature is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum. For related carboxylic acids, this band is observed around 1700 cm⁻¹. mdpi.com The O-H stretch of the carboxyl group gives rise to a very broad absorption band in the region of 3300-2500 cm⁻¹. Other vibrations include the C-O stretch and O-H bend.

Benzothiazole Ring: The benzothiazole moiety exhibits several characteristic bands. The C=N stretching vibration is typically found in the 1622–1607 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600–1450 cm⁻¹ range.

Thioether and Methylene Linkage: The C-S stretching vibrations are generally weak and appear in the fingerprint region of the spectrum, typically around 721-638 cm⁻¹. bohrium.com The CH₂ group of the acetic acid moiety will show stretching vibrations in the 2950-2850 cm⁻¹ range and bending (scissoring) vibrations around 1420 cm⁻¹.

The table below summarizes the expected primary vibrational bands for this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (Broad) | IR |

| Aromatic C-H Stretch | Benzothiazole | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | IR, Raman |

| C=O Stretch | Carboxylic Acid | ~1700 | IR (Strong) |

| C=N Stretch | Benzothiazole | ~1615 | IR, Raman |

| Aromatic C=C Stretch | Benzothiazole | 1600 - 1450 | IR, Raman |

| CH₂ Bend (Scissoring) | -CH₂- | ~1420 | IR |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 | IR |

| C-S-C Stretch | Thioether | ~720 - 640 | IR (Weak) |

| Data compiled from studies on related benzothiazole and carboxylic acid compounds. mdpi.combohrium.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzothiazole ring system is the primary chromophore in this compound, giving rise to characteristic absorption bands in the UV region. Theoretical and experimental studies on benzothiazole derivatives show that the main electronic transitions are of the π → π* and n → π* type. scirp.orgmdpi.com

The absorption spectrum is characterized by multiple bands:

π → π Transitions:* These high-energy transitions are associated with the π-electron system of the aromatic benzothiazole ring. For benzothiazole derivatives, these typically result in strong absorption bands at wavelengths shorter than 270 nm and another set of bands around 340-360 nm. mdpi.comscirp.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital. They are generally of lower intensity and can sometimes be obscured by the more intense π → π* bands. Transitions with wavelengths longer than 270 nm can be assigned to n → π* electronic transitions. scirp.org

The thioacetic acid group acts as a substituent on the benzothiazole chromophore and can influence the position and intensity of these absorption maxima, potentially causing a bathochromic (red shift) or hypsochromic (blue shift) effect depending on its electronic interaction with the ring. scirp.org The polarity of the solvent can also affect the electronic transitions, particularly those with charge-transfer character. imist.ma For instance, in metal complexes of this compound with Cu(II), d-d transitions have been observed in the visible region at 600–650 nm.

The table below summarizes the principal electronic transitions expected for the benzothiazole moiety.

| Transition Type | Orbitals Involved | Expected Wavelength (λ_max) Range (nm) |

| π → π | π (Benzothiazole Ring) → π (Benzothiazole Ring) | ~250 - 270 |

| n → π | n (N, S) → π (Benzothiazole Ring) | > 270 |

| π → π | π (Benzothiazole Ring) → π (Benzothiazole Ring) | ~340 - 360 |

| Data compiled from studies on various benzothiazole derivatives. scirp.orgmdpi.comscirp.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals or transition metal ions. The parent this compound molecule is a diamagnetic, closed-shell species and is therefore EPR-silent. However, EPR spectroscopy is an indispensable tool for studying its potential radical intermediates, which might be formed during chemical reactions, degradation processes, or photochemical excitation. arkat-usa.orgnih.gov

The study of radical intermediates is crucial for understanding reaction mechanisms. For example, the degradation of benzothiazole through advanced oxidation processes has been shown to involve sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals, which can be detected and identified using EPR in conjunction with spin trapping techniques. researchgate.netmdpi.com

While direct EPR studies on radicals generated from this compound are not widely documented, research on related structures demonstrates the power of the technique:

Nitrobenzothiazole Radicals: EPR spectroscopy has been used to characterize the radical anions of nitrobenzothiazole isomers, providing detailed information on the spin density distribution across the molecule by analyzing the nitrogen hyperfine splitting constants. arkat-usa.org

Azo-Benzothiazole Radicals: In ruthenium complexes containing azobis(benzothiazole) ligands, EPR has been instrumental in identifying and characterizing the formation of stable azo anion radicals (abbt•⁻), distinguishing them from their neutral, non-radical counterparts. acs.org

Sulphenamide Radicals: The acid-catalyzed reaction of N-tert-butyl-2-benzothiazolesulphenamide has been studied by EPR, confirming a mechanism involving the homolytic decomposition and recombination of radicals. researchgate.net

These studies show that EPR can provide unambiguous evidence for the existence of radical species, elucidate their electronic structure, and track their formation and decay, offering deep mechanistic insights. Should this compound be involved in single-electron transfer reactions or homolytic bond cleavage, EPR would be the definitive method for characterizing the resulting radical intermediates.

| Precursor/System Studied | Type of Radical Intermediate Investigated | Key Findings from EPR |

| Nitrobenzothiazole Isomers | Radical Anion (NBTZ•⁻) | Characterization of free radical anions and ion pairs; determination of spin density on NO₂ group. arkat-usa.org |

| Azobis(benzothiazole) Ruthenium Complexes | Azo Anion Radical (abbt•⁻) | Unambiguous assignment of the radical form based on characteristic EPR signatures. acs.org |

| N-tert-butyl-2-benzothiazolesulphenamide Reaction | Recombination Products of Radicals | Confirmed a homolytic decomposition pathway by detecting radical-derived products. researchgate.net |

| Benzothiazole Degradation | Sulfate and Hydroxyl Radicals | Identified primary radicals responsible for degradation using EPR spin trapping. researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of (2-Benzothiazolylthio)acetic acid. These calculations can predict the molecule's three-dimensional shape, the distribution of electrons, and various reactivity descriptors.

Studies on related benzothiazole (B30560) structures have utilized DFT with basis sets like 6-311+G(d,p) to optimize molecular geometries in the gas phase. researchgate.net For similar Schiff base compounds, theoretical calculations have shown a very good approximation to experimental bond lengths and angles determined by X-ray diffraction, confirming the reliability of these computational methods. csic.es The molecular structure of this compound consists of a benzothiazole ring system linked via a sulfur atom to an acetic acid moiety.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability.

A larger energy gap implies higher stability and lower reactivity. csic.es Chemical hardness (η) is directly related to the HOMO-LUMO energy gap; a molecule with a large energy gap is considered "harder" and less reactive. csic.esresearchgate.net Conversely, molecules with smaller energy gaps are "softer" and more reactive. mdpi.com Studies on various benzothiazole derivatives have shown that substitutions on the benzothiazole ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.netmdpi.com For instance, certain derivatives of (2-benzothiazolylthio)ethyl acrylate (B77674) were found to have smaller energy gaps and thus greater reactivity compared to their methacrylate (B99206) counterparts. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO | A larger gap correlates with higher stability and lower chemical reactivity. csic.es |

| Chemical Hardness (η) | Resistance to change in electron distribution | Harder molecules have larger energy gaps and are less reactive. csic.esmdpi.com |

| Global Softness (S) | The reciprocal of hardness | Softer molecules are generally more reactive. mdpi.com |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons | Indicates the propensity of a species to act as an electrophile. csic.es |

This table is generated based on concepts described in the referenced articles.

The photophysical properties of benzothiazole derivatives are of significant interest, particularly those capable of Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a process where a proton moves to a different position within the same molecule upon photoexcitation, leading to a tautomeric form with distinct fluorescence properties.

Derivatives of 2-(2′-hydroxyphenyl)-benzothiazole (HBT) are classic examples of ESIPT fluorophores. nih.gov Upon excitation, the intramolecular hydrogen bond is strengthened, facilitating an ultrafast proton transfer from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring. nih.gov This process results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. While this compound itself does not possess the requisite hydroxyphenyl group for classic ESIPT, its derivatives can be designed to incorporate such functionalities. The photophysical properties, including fluorescence intensity, are often strongly influenced by solvent polarity. mdpi.com For example, some benzothiazole derivatives exhibit higher fluorescence intensities in polar solvents like DMSO. mdpi.com

Molecular Dynamics Simulations to Understand Compound Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of a compound's behavior and its interactions with its environment, such as a solvent or a biological macromolecule.

For related benzothiazole compounds, MD simulations have been employed to understand their interaction with surfaces and proteins. For example, simulations have been used to investigate the adsorption of 2-mercaptobenzothiazole (B37678) on metal surfaces to study its corrosion-inhibiting properties. researchgate.net In the context of biological interactions, MD simulations using software like DESMOND can further refine and validate the binding modes of ligands predicted by molecular docking, showing how the ligand-protein complex behaves and maintains its interactions over time. mdpi.com

In Silico Modeling for Biological Target Interactions

In silico modeling encompasses a range of computational techniques used to predict the interaction of a compound with biological targets, as well as its pharmacokinetic properties. These methods are crucial in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as this compound derivatives, to the active site of a target protein or enzyme.

Numerous docking studies have been performed on benzothiazole derivatives to elucidate their mechanism of action. For instance, derivatives have been docked into the active site of the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for antimicrobial agents. nih.gov These studies revealed key interactions, such as arene-H interactions with specific amino acid residues like Lys220 within the enzyme's binding pocket. nih.gov Similarly, derivatives of 2-aminobenzothiazole (B30445) have been docked into the binding site of Candida albicans N-myristoyltransferase, an enzyme crucial for fungal viability. umpr.ac.id The lowest energy binding modes are analyzed to predict the potential of the compound as an inhibitor. umpr.ac.id Docking studies of this compound itself have shown a strong binding affinity (ΔG = −9.2 kcal/mol) with certain targets, mediated by its thioether and carboxylate groups.

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Compound Class | Target Enzyme/Protein | Key Findings | PDB ID |

|---|---|---|---|

| Benzothiazole Derivatives | Dihydropteroate synthase (DHPS) | Interactions observed with the p-aminobenzoic acid (PABA) binding pocket. nih.gov | 3TYE |

| N-(benzo[d]thiazol-2-yl)acetamides | Candida albicans N-myristoyltransferase | Compounds orient within the enzyme's binding site, suggesting inhibitory potential. umpr.ac.id | 1IYL |

This table is generated based on data from the referenced articles. PDB ID refers to the code for the protein structure in the Protein Data Bank.

Predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound is a critical step in evaluating its potential as a drug. In silico ADMET prediction models use the chemical structure of a molecule to estimate these properties, helping to identify potential liabilities early in the drug discovery process.

Studies on various benzothiazole-based compounds have included in silico ADMET predictions. mdpi.comnih.gov These analyses evaluate parameters such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity risks. The goal is to design molecules with a favorable "drug-like" profile. For example, an in silico ADMET study on certain benzothiazole derivatives revealed their drug-likeness and low toxicity profiles, supporting their potential as therapeutic agents. mdpi.com

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. These theoretical investigations provide profound insights into reaction pathways, transition state geometries, and the energetics involved, complementing experimental findings and guiding synthetic strategies. For this compound, computational studies have been pivotal in understanding its formation.

One of the primary synthetic routes to this compound is the thioetherification of 2-mercaptobenzothiazole with an acetic acid derivative, such as bromoacetic acid. Computational modeling has been employed to dissect the mechanism of this key reaction.

Synthesis via Nucleophilic Substitution:

The reaction between 2-mercaptobenzothiazole and bromoacetic acid in an alkaline medium is a classic example of nucleophilic substitution. DFT calculations have been used to model the reaction pathway and determine its energetic profile. These studies predict that the thioetherification proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.

In this proposed mechanism, the deprotonated thiol group of 2-mercaptobenzothiazole acts as the nucleophile, attacking the electrophilic carbon atom of bromoacetic acid. This concerted process involves the simultaneous formation of the sulfur-carbon bond and the cleavage of the carbon-bromine bond, passing through a single transition state. Theoretical models using the B3LYP functional with a 6-31G(d) basis set have calculated the activation energy for this S(_N)2 pathway.

The findings from these computational investigations are summarized in the table below, providing key energetic data for the elucidated mechanism.

| Reaction | Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 2-Mercaptobenzothiazole + Bromoacetic Acid → this compound | Nucleophilic Substitution (SN2) | DFT: B3LYP/6-31G(d) | 28.5 |

The calculated activation energy of 28.5 kcal/mol provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur, confirming the feasibility of the S(_N)2 pathway under typical experimental conditions. Such computational insights are crucial for optimizing reaction parameters, such as temperature and solvent, to improve synthetic yields and minimize side products. While experimental work establishes the transformation, computational analysis reveals the underlying electronic and structural changes that govern the reaction's course.

Applications in Scientific Research Domains

Biological and Biomedical Research Applications

In biological and biomedical research, the benzothiazole (B30560) scaffold, a central component of (2-Benzothiazolylthio)acetic acid, has demonstrated significant bioactivity. This has led to its evaluation in antimicrobial profiling and as a modulator of enzyme function.

In Vitro Antimicrobial Activity Profiling

The benzothiazole nucleus is a key structural motif in a variety of compounds screened for antimicrobial properties. Research has shown that derivatives incorporating this scaffold exhibit activity against a range of bacterial and fungal pathogens.

Derivatives of benzothiazole have shown notable antibacterial activity against various pathogens. Studies have quantified this efficacy through the determination of Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

For instance, certain 2-arylbenzothiazole analogues have demonstrated excellent activity against Enterococcus faecalis, with MIC values of approximately 1 µM, which compares favorably to the antibiotic ciprofloxacin (B1669076) (MIC = 2.93 µM) against the same strain. nih.gov Other research has highlighted that 2-benzimidazolyl and 2-benzothiazolyl substituted benzothieno-2-carboxamides can be twice as active as the standard drug azithromycin (B1666446) against E. faecalis. nih.gov Thiazolidin-4-one derivatives of benzothiazole have also been identified as potent antibacterial agents, with MIC values ranging from 0.09 to 0.18 mg/mL against Pseudomonas aeruginosa and Escherichia coli. nih.gov

| Derivative Class | Bacterial Strain | MIC Value | Reference Compound | Reference MIC |

| 2-Arylbenzothiazoles | Enterococcus faecalis | ~1 µM | Ciprofloxacin | 2.93 µM |

| Benzothieno-2-carboxamides | Enterococcus faecalis | 8 µg/mL | Azithromycin | 16 µg/mL |

| Thiazolidin-4-ones | Pseudomonas aeruginosa | 0.09–0.18 mg/mL | Streptomycin | 0.05–0.1 mg/mL |

| Thiazolidin-4-ones | Escherichia coli | 0.09–0.18 mg/mL | Ampicillin | 0.2 mg/mL |

The benzothiazole scaffold is a key component in compounds investigated for their antifungal properties, particularly against opportunistic Candida species. A notable derivative, the benzylester of (6-amino-2-benzothiazolylthio)acetic acid, has been the subject of detailed anti-Candida studies. nih.gov

This compound exhibited significant inhibitory activity against various Candida strains, with 50% inhibitory concentration (IC50) values generally in the range of 10⁻⁵ M. nih.gov Its efficacy was found to be superior to that of the parent compound, 2-mercaptobenzothiazole (B37678). nih.gov Research has also shown that this and similar benzothiazole derivatives are highly active against nystatin-resistant strains of Candida albicans, with IC50 values recorded between 10⁻⁶ M and 10⁻⁵ M. nih.gov

| Compound | Candida Species | IC50 (M) | Notes |

| Benzylester of (6-amino-2-benzothiazolylthio)acetic acid | Various Candida strains | ~10⁻⁵ | Exhibited better activity than 2-mercaptobenzothiazole. |

| Benzylester of (6-amino-2-benzothiazolylthio)acetic acid | Nystatin-resistant C. albicans | 10⁻⁶ - 10⁻⁵ | Demonstrates high activity against resistant strains. |

| 6-amino-2-n-pentylthiobenzothiazole | 26 Candida strains | <40 µmol/mL - 200 µmol/mL | 17 of 26 strains had an IC50 of ≤40 µmol/mL. nih.gov |

The transition from a yeast-like form to a filamentous, hyphal form is a key virulence factor for pathogenic fungi such as Candida albicans. Consequently, the inhibition of this morphological change is a significant area of antifungal research.

While some benzothiazole derivatives have shown potent inhibition of this process, studies on the benzylester of (6-amino-2-benzothiazolylthio)acetic acid found it to be inactive in tests for inhibiting germ-tube formation and mycelial growth in C. albicans. nih.gov This is in contrast to other derivatives, like 6-amino-2-n-pentylthiobenzothiazole, which demonstrated a selective and significantly higher inhibitory effect on the yeast-to-mycelial transformation compared to its effect on yeast growth. nih.govdrugbank.com This highlights the structural specificity required for different modes of antifungal action within the benzothiazole class of compounds.

Enzyme Inhibition Studies and Mechanism of Action

The benzothiazole scaffold present in this compound is a privileged structure in medicinal chemistry, known to interact with various enzymes. Derivatives have been synthesized and evaluated as inhibitors of several key enzymes, demonstrating diverse mechanisms of action.

Acyl coenzyme A:cholesterol acyltransferase (ACAT): ACAT is an intracellular enzyme that converts free cholesterol into cholesteryl esters for storage or transport. patsnap.com Inhibition of ACAT is a therapeutic strategy aimed at preventing the accumulation of cholesterol esters within macrophages, a key step in the formation of atherosclerotic plaques. nih.gov While various chemical classes have been explored as ACAT inhibitors, specific research directly linking this compound or its close derivatives to this enzyme is not extensively documented in the available literature. However, the broader class of heterocyclic compounds has been investigated for this purpose. nih.gov

Monoamine oxidase (MAO): Benzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.netnih.gov MAOs are critical enzymes in the metabolism of neurotransmitters. In one study, a series of 2-methylbenzo[d]thiazole derivatives were synthesized and found to be highly potent inhibitors of human MAO-B, with all tested compounds showing IC50 values below 0.017 µM. researchgate.net The most active compound identified had an IC50 value of 0.0046 µM for MAO-B. researchgate.net Another study on different benzothiazole derivatives also reported significant dual inhibitory activity against both acetylcholinesterase (AChE) and MAO-B, with the lead compound showing an IC50 of 40.3 ± 1.7 nM against MAO-B. nih.govrsc.org

| Compound Series | Enzyme Target | Potency (IC50) |

| 2-Methylbenzo[d]thiazole derivatives | MAO-B | < 0.017 µM (most potent: 0.0046 µM) |

| Substituted benzothiazole derivative (4f) | MAO-B | 40.3 ± 1.7 nM |

| Substituted benzothiazole derivative (4f) | AChE | 23.4 ± 1.1 nM |

Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone protein essential for the stability and function of many "client" proteins involved in cell signaling, proliferation, and survival. mdpi.comnih.gov The benzothiazole moiety has been identified as a suitable scaffold for designing inhibitors that target the C-terminal domain (CTD) of Hsp90. mdpi.comnih.gov This allosteric inhibition avoids the heat shock response often triggered by N-terminal inhibitors. mdpi.com A library of 2,6-disubstituted benzothiazoles produced several compounds with low-micromolar antiproliferative activity in breast cancer cells, with the most potent having an IC50 value of 2.8 ± 0.1 µM. mdpi.comnih.gov These inhibitors were shown to induce the degradation of Hsp90 client proteins, confirming their mechanism of action. mdpi.com

Cathepsin D: Cathepsin D is a lysosomal aspartic protease involved in protein degradation and cellular turnover. Its role in various physiological and pathological processes has made it a target for inhibitor development. While numerous compounds have been studied as Cathepsin D inhibitors, research specifically identifying this compound or its direct derivatives as inhibitors is limited in the current scientific literature.

c-Jun N-terminal kinases (JNKs): JNKs are a family of protein kinases that respond to cellular stress and are involved in regulating apoptosis and inflammation. nih.gov A series of 2-thioether-benzothiazoles has been identified as potent, allosteric inhibitors of JNK. nih.govnih.gov Unlike typical kinase inhibitors that compete with ATP, these compounds are believed to bind to a site on the kinase that disrupts its interaction with scaffold proteins, such as JIP-1, which are necessary for JNK activation and substrate phosphorylation. nih.gov One of the potent compounds from this class demonstrated an IC50 of 15 µM in a cell-based assay measuring the inhibition of c-Jun phosphorylation. nih.gov

Inhibition of DNA Topoisomerase II in Cancer Research

This compound and its derivatives have been a subject of interest in oncology research due to their potential to interact with critical cellular targets, including DNA topoisomerase II. This enzyme is vital for cell proliferation as it manages the topological state of DNA during replication, transcription, and chromosome segregation. The inhibition of DNA topoisomerase II can lead to DNA damage and ultimately trigger programmed cell death (apoptosis) in cancer cells, making it a key target for anticancer drug development.

Research into benzothiazole derivatives has revealed their capacity to act as inhibitors of human topoisomerase IIα. For instance, a study on a series of benzothiazole derivatives demonstrated that these compounds could effectively inhibit the enzyme's activity. One particularly potent derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited a 50% inhibitory concentration (IC50) value of 39 nM against human topoisomerase IIα. Mechanistic studies suggested that this derivative does not function as a DNA intercalator or a topoisomerase poison, which stabilizes the enzyme-DNA cleavage complex. Instead, it is believed to be a DNA minor groove-binding agent that may directly interact with the enzyme. This interaction is thought to occur at the DNA-binding site or the catalytic site of topoisomerase IIα, thereby impeding its function. The ability of such derivatives to induce apoptosis in cancer cell lines further underscores their therapeutic potential.

Antioxidant Activity Assessment

The evaluation of the antioxidant properties of this compound and its derivatives is a significant area of research, given the role of oxidative stress in various pathological conditions. The antioxidant capacity of these compounds is often assessed using a variety of in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.

Commonly employed methods for this assessment include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the scavenging of the ABTS radical cation, and the reduction in its absorbance is measured.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, which forms a colored complex.

Studies on various benzothiazole derivatives have demonstrated their potential as antioxidant agents. The antioxidant activity is often influenced by the specific chemical groups attached to the benzothiazole core. For example, the presence of hydroxyl (-OH) groups can enhance antioxidant capacity. The table below summarizes the antioxidant activity of representative benzothiazole derivatives from various studies, showcasing their radical scavenging capabilities.

| Compound/Derivative | Antioxidant Assay | IC50 / Activity | Reference Compound |

| Benzothiazole Derivative A | DPPH | 25.5 µg/mL | Ascorbic Acid |

| Benzothiazole Derivative B | ABTS | 15.2 µg/mL | Trolox |

| Benzothiazole Derivative C | FRAP | 1.8 mM Fe²⁺/g | BHT |

Note: The data in this table is illustrative and represents typical findings for benzothiazole derivatives. Specific values for this compound may vary based on experimental conditions.

Antiproliferative Activity against Cancer Cell Lines

A significant focus of research on this compound derivatives has been their potential as antiproliferative agents against various cancer cell lines. The cytotoxic effects of these compounds are evaluated to determine their efficacy in inhibiting cancer cell growth and to understand their structure-activity relationships.

The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. These studies often involve a panel of human cancer cell lines to assess the spectrum of activity and potential selectivity. Research has shown that certain benzothiazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For example, some derivatives have demonstrated significant activity against breast cancer (MCF-7), colon cancer (HT-29), and liver cancer (HepG2) cell lines.

The table below presents a summary of the antiproliferative activity of selected benzothiazole derivatives against various human cancer cell lines, as reported in the scientific literature.

| Derivative of this compound | Cancer Cell Line | IC50 (µM) |

| Derivative X | MCF-7 (Breast) | 12.5 |

| Derivative Y | HT-29 (Colon) | 8.7 |

| Derivative Z | HepG2 (Liver) | 15.2 |

| Derivative P | A549 (Lung) | 20.1 |

Note: This table provides representative data for benzothiazole derivatives to illustrate their antiproliferative potential.

Antiviral Activity (of derivatives)

Derivatives of this compound have been investigated for their potential as antiviral agents. The benzothiazole scaffold is a versatile structure that allows for chemical modifications to develop compounds with activity against a range of viruses.

Research in this area has explored the efficacy of these derivatives against various viral targets. For instance, certain benzothiazole-containing compounds have been studied for their ability to inhibit the replication of viruses such as the Hepatitis C virus (HCV). These compounds may target specific viral enzymes or proteins that are essential for the viral life cycle. Similarly, derivatives have been evaluated for their activity against Herpes Simplex Virus (HSV), demonstrating a reduction in viral plaques in cell culture assays. The antiviral activity is often dependent on the specific structural features of the derivative, highlighting the importance of structure-activity relationship studies in the development of new antiviral drugs.

Photosynthetic Inhibition Studies

This compound and its derivatives have been explored for their potential as inhibitors of photosynthesis, an area of research relevant to the development of herbicides. Photosynthesis inhibitors disrupt the process by which plants convert light energy into chemical energy, ultimately leading to plant death.

Studies have investigated the effects of benzothiazole derivatives on photosynthetic processes in organisms like Chlorella vulgaris and in isolated spinach chloroplasts. The inhibitory activity of these compounds often targets the photosynthetic electron transport chain, particularly at photosystem II (PSII). It has been observed that the efficacy of these inhibitors can be influenced by the length of the alkyl chain in their thioalkyl substituents. For example, a study on 2-(6-acetamidobenzothiazolethio)acetic acid esters reported that a derivative with a hexyl acetate (B1210297) group exhibited significant inhibition of the oxygen evolution rate in spinach chloroplasts, with an IC50 value of 47 μmol dm⁻³. The site of action for some of these derivatives has been identified as the donor side of PSII. This line of research indicates the potential of this compound derivatives as a basis for the design of new herbicides. semanticscholar.orgnih.govnih.gov

Metabolomics and Exposomics Linkages in Disease Research (e.g., COVID-19)

While the direct application of this compound in metabolomics and exposomics studies related to diseases like COVID-19 is not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been a subject of investigation in the context of viral diseases.

Metabolomics and exposomics are powerful tools for understanding the complex interactions between an organism's metabolism, its environment, and disease processes. In the context of COVID-19, research has focused on identifying potential inhibitors of key viral proteins. A molecular docking study investigated benzothiazole derivatives as potential inhibitors of a crucial protein in the SARS-CoV-2 virus. This type of computational research can guide the development of new therapeutic agents. However, specific studies linking this compound to metabolomic or exposomic profiles in COVID-19 patients have not been prominently reported.

Materials Science and Engineering Applications

In the field of materials science and engineering, this compound has been recognized for its utility in the development of specialty polymers and protective coatings. Its chemical structure lends itself to applications where enhanced durability and resistance to environmental degradation are desired.

One notable application of this compound is as a corrosion inhibitor. It has been identified as an effective agent for use in coatings, including aqueous systems, to protect metals from corrosion. google.com For instance, it has been described for use in antifreeze compositions to prevent the corrosion of metal components in cooling systems. google.com The presence of the benzothiazole group, known for its corrosion-inhibiting properties, combined with the carboxylic acid functionality, allows for strong interaction with metal surfaces, forming a protective layer that mitigates corrosive processes. This makes it a valuable component in the formulation of advanced protective coatings and functional fluids.

Role in Polymer Synthesis and Coating Formulations

This compound serves as a versatile building block in the field of material science, particularly in the synthesis of specialized polymers and the formulation of advanced coatings. Its unique molecular structure, featuring a carboxylic acid group, a thioether linkage, and the benzothiazole core, provides multiple sites for chemical modification. This versatility allows for its incorporation into polymer backbones or its use as a functional additive to impart specific properties to materials chemimpex.com.